molecular formula C17H19F3N2O2S B460687 ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate CAS No. 626227-56-3

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate

Cat. No. B460687
CAS RN: 626227-56-3
M. Wt: 372.4g/mol
InChI Key: ITESFUWMFKFOBF-UHFFFAOYSA-N
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Description

“Ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate” is a chemical compound with the molecular formula C17H19F3N2O2S . It is a derivative of trifluoromethylpyridine, which is known for its distinctive physical-chemical properties and its importance in the development of agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4051696 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been explored for their reactivity with S-methylisothiosemicarbazide hydroiodide. This reaction, when conducted at the ethoxalyl group, leads to the formation of various compounds including 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, depending on the solvent used. This showcases the compound's role in creating diverse heterocyclic structures (Vetyugova et al., 2018; Сосновских et al., 2018).

Crystallography and Molecular Structure

The compound's crystallography has been studied, revealing intricate molecular structures and interactions. For instance, Dabigatran etexilate tetrahydrate, a derivative, shows distinct dihedral angles between benzene, pyridine rings, and the benzimidazole mean plane, along with an intramolecular N—H⋯O hydrogen bond. These structural details underline the compound's potential in crystallographic studies and its role in forming complex hydrogen-bond networks (Liu et al., 2012).

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through covalent bonding, given the presence of a sulfanyl group in its structure .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2S/c1-2-24-14(23)8-9-25-16-12(10-21)15(17(18,19)20)11-6-4-3-5-7-13(11)22-16/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITESFUWMFKFOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC2=C(CCCCC2)C(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]propanoate

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